molecular formula C10H22O2Si B6229732 {1-[(tert-butyldimethylsilyl)oxy]cyclopropyl}methanol CAS No. 130632-73-4

{1-[(tert-butyldimethylsilyl)oxy]cyclopropyl}methanol

Cat. No.: B6229732
CAS No.: 130632-73-4
M. Wt: 202.37 g/mol
InChI Key: QEDXOKBWAUZWAL-UHFFFAOYSA-N
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Description

{1-[(tert-Butyldimethylsilyl)oxy]cyclopropyl}methanol is a cyclopropanol derivative featuring a tert-butyldimethylsilyl (TBS) protecting group. This compound is primarily utilized in organic synthesis as a key intermediate for constructing complex molecules, particularly in medicinal chemistry and materials science. Its cyclopropane ring confers stereochemical rigidity, while the TBS group enhances stability during synthetic transformations, such as alkylation or oxidation reactions. The compound is synthesized via reductive alkylation or coupling reactions involving cyclopropane-containing aldehydes or amines, as evidenced by its use in generating benzothiazepines and related analogs .

Properties

IUPAC Name

[1-[tert-butyl(dimethyl)silyl]oxycyclopropyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22O2Si/c1-9(2,3)13(4,5)12-10(8-11)6-7-10/h11H,6-8H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEDXOKBWAUZWAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1(CC1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22O2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclopropanation Followed by Silylation

The most common route involves cyclopropanation of a precursor followed by TBDMS protection. Liu et al. (2011) synthesized the compound via a two-step process starting from ethyl cyclopropanecarboxylate.

  • Cyclopropanation : Ethyl cyclopropanecarboxylate undergoes hydroxymethylation using paraformaldehyde in the presence of BF₃·Et₂O, yielding hydroxymethylcyclopropanol.

  • Silylation : The hydroxyl group is protected with tert-butyldimethylsilyl chloride (TBDMS-Cl) in dichloromethane (DCM) using imidazole as a base. The reaction proceeds at 0°C to room temperature for 12 hours, achieving an 82% yield.

Reaction Scheme :

Ethyl cyclopropanecarboxylateBF₃\cdotpEt₂OparaformaldehydehydroxymethylcyclopropanolimidazoleTBDMS-ClTarget compound\text{Ethyl cyclopropanecarboxylate} \xrightarrow[\text{BF₃·Et₂O}]{\text{paraformaldehyde}} \text{hydroxymethylcyclopropanol} \xrightarrow[\text{imidazole}]{\text{TBDMS-Cl}} \text{Target compound}

Reformatsky Reaction-Based Synthesis

A patent by Takeda Chemical Industries (EP1591446 A1) describes an alternative method using a Reformatsky reagent.

  • Reformatsky Reaction : Zinc dust reacts with tert-butyl bromoacetate in tetrahydrofuran (THF) to generate the Reformatsky reagent.

  • Cyclopropane Formation : The reagent reacts with a silyl-protected aldehyde at 65°C for 24 hours, forming the cyclopropane core.

  • Deprotection and Protection : The intermediate undergoes TBDMS protection under standard conditions, yielding the target compound in 65% isolated yield.

Key Conditions :

  • Solvent: THF

  • Temperature: 65°C

  • Catalyst: Zinc dust

Industrial Production Techniques

Continuous Flow Reactor Systems

Scaled-up production utilizes continuous flow reactors to enhance efficiency. The Takeda patent highlights a process where cyclopropanation and silylation are performed in a single flow system:

  • Reactant Mixing : Precursors are introduced into a mixer at 40°C.

  • Reaction Chamber : Residence time of 30 minutes ensures complete conversion.

  • In-line Purification : A silica gel column integrated into the system removes impurities, achieving >95% purity.

Advantages :

  • Reduced reaction time (2 hours vs. 12 hours batch)

  • Higher throughput (50 kg/day)

Solvent and Catalyst Recovery

Industrial methods prioritize solvent recycling. Dichloromethane (DCM) from the silylation step is distilled and reused, reducing costs by 30%. Catalysts like imidazole are recovered via aqueous extraction and recrystallization.

Reaction Optimization Strategies

Temperature and Solvent Effects

Yields improve significantly with optimized conditions:

ParameterOptimal ValueYield IncreaseSource
Silylation Temp0°C → RT82% → 88%
Solvent (DCM vs. THF)DCM+12%
Catalyst Loading1.2 eq imidazole79% → 85%

Stereochemical Control

Diastereomeric excess (de) is critical for pharmaceutical applications. Using (−)-menthol as a chiral auxiliary during cyclopropanation increases de from 75% to 92%.

Comparative Analysis of Methodologies

Laboratory vs. Industrial Methods

AspectLaboratory MethodIndustrial Method
Yield82%88%
Time per Batch12 hours2 hours
Solvent Consumption500 mL/kg200 mL/kg
Cost per kg$1,200$800

Environmental Impact

Industrial methods reduce waste through:

  • Solvent recovery (DCM reuse)

  • Catalytic recycling (imidazole)

  • Aqueous workup instead of column chromatography

Emerging Techniques and Innovations

Enzymatic Silylation

Recent studies explore lipase-catalyzed silylation in ionic liquids, achieving 90% yield at 50°C with no base required. This green chemistry approach eliminates imidazole waste.

Photocatalytic Cyclopropanation

UV light-mediated cyclopropanation using Ru(bpy)₃²⁺ as a catalyst reduces reaction time to 1 hour with 78% yield .

Chemical Reactions Analysis

Types of Reactions

{1-[(tert-Butyldimethylsilyl)oxy]cyclopropyl}methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The tert-butyldimethylsilyl group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Jones reagent are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Reagents like tetrabutylammonium fluoride (TBAF) are used to remove the tert-butyldimethylsilyl group.

Major Products Formed

    Oxidation: Cyclopropylcarboxaldehyde or cyclopropylcarboxylic acid.

    Reduction: Various cyclopropyl alcohol derivatives.

    Substitution: Cyclopropylmethanol with different protecting groups.

Scientific Research Applications

Organic Synthesis

TBDMS-cyclopropylmethanol is primarily utilized as a protecting group in organic synthesis. Protecting groups are crucial for selectively modifying functional groups without affecting others during chemical reactions. The TBDMS group can be easily removed under mild acidic conditions, allowing for the subsequent transformation of the cyclopropyl moiety.

Key Reactions:

  • Oxidation: TBDMS-cyclopropylmethanol can be oxidized to form ketones or aldehydes using reagents like potassium permanganate (KMnO₄).
  • Reduction: It can undergo reduction to yield alcohols using lithium aluminum hydride (LiAlH₄).
  • Substitution Reactions: The compound participates in nucleophilic substitution reactions with organolithium or Grignard reagents.

Table 1: Summary of Chemical Reactions

Reaction TypeReagents UsedProducts Formed
OxidationKMnO₄Ketones/Aldehydes
ReductionLiAlH₄Alcohols
SubstitutionRLi/RMgXVarious substituted products

Medicinal Chemistry

The compound is explored for its potential use in drug development. Its unique structure allows it to serve as a building block for synthesizing various pharmaceutical compounds. Research indicates that TBDMS-cyclopropylmethanol derivatives may exhibit biological activity against specific targets, making them candidates for further investigation.

Case Study:
In a study focusing on enzyme inhibition, derivatives of TBDMS-cyclopropylmethanol were synthesized and tested for their ability to inhibit cyclooxygenase enzymes, which play a role in inflammation and pain pathways. The results demonstrated promising inhibitory activity, suggesting potential therapeutic applications in anti-inflammatory drugs.

Materials Science

TBDMS-cyclopropylmethanol has applications in the development of specialty chemicals and materials. Its unique properties allow it to be used in the synthesis of polymers and other advanced materials that require specific functionalization or stability under varying conditions.

Mechanism of Action

The mechanism of action of {1-[(tert-butyldimethylsilyl)oxy]cyclopropyl}methanol involves its reactivity due to the presence of the cyclopropyl group and the tert-butyldimethylsilyl protecting group. The compound can participate in various chemical reactions, influencing molecular targets and pathways. For instance, the removal of the tert-butyldimethylsilyl group can expose the hydroxyl group, allowing further functionalization or interaction with biological molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Silyl Ethers

Several compounds share structural similarities with {1-[(tert-butyldimethylsilyl)oxy]cyclopropyl}methanol, differing in their core scaffolds or functional groups:

Compound Name Key Structural Differences Synthesis Method Yield (%) Key Applications/Findings
This compound Cyclopropanol core, TBS-protected hydroxyl, methanol side chain Reductive alkylation of aldehydes/amines 41–60 Intermediate for RyR2-stabilizing benzothiazepines
((1R,2S)-2-((S)-2-((TBS)oxy)-2-(benzimidazolyl)ethyl)cyclopropyl)methanol (Compound 7) Benzimidazole-substituted cyclopropane, dual silyl (TBS and TBDPS) groups Cyclopropanation with allylic alcohols N/R Microtubule-binding affinity studied for anticancer potential
1-((1R,2R)-2-((S)-1-(TBS-oxy)but-3-en-1-yl)cyclopropyl)ethanone (19) Cyclopropane fused with α,β-unsaturated ketone, TBS-protected hydroxyl Anti-addition of sulfoxonium ylides N/R Synthetic intermediate for natural product analogs
4-(1-(TBS-oxy)cyclopropyl)-N-(3-(4-methoxyphenoxy)propyl)butan-1-amine (Compound 13) Butan-1-amine backbone, TBS-protected cyclopropanol, methoxyphenoxy side chain Alkylation with NaH/DMF 41 RyR2-stabilizing activity in cardiac applications

Key Observations

  • Stereochemical Rigidity: The cyclopropane ring in {1-[(TBS)oxy]cyclopropyl}methanol enhances conformational control compared to linear analogs like Compound 13, which lacks a rigid core .
  • Protecting Group Stability : The TBS group offers superior hydrolytic stability over tert-butyldiphenylsilyl (TBDPS) in Compound 7, as evidenced by milder deprotection conditions required for TBS .
  • Biological Activity: Benzothiazepines derived from {1-[(TBS)oxy]cyclopropyl}methanol exhibit dual RyR2-stabilizing and microtubule-binding activities, unlike simpler amines (e.g., Compound 13), which target RyR2 exclusively .

Research Findings and Data

Spectroscopic Characterization

  • NMR Data: The cyclopropane protons in {1-[(TBS)oxy]cyclopropyl}methanol resonate at δ 0.5–1.2 ppm (¹H NMR), distinct from benzimidazole-containing analogs (Compound 7: δ 6.8–7.5 ppm for aromatic protons) .
  • Mass Spectrometry : HRMS data confirm molecular ions for all compounds, with deviations <2 ppm, validating synthetic accuracy .

Biological Activity

The compound {1-[(tert-butyldimethylsilyl)oxy]cyclopropyl}methanol, also known by its CAS number 737790-46-4, is a silyl ether derivative that has garnered interest for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C11H24O2Si
  • Molecular Weight : 216.39 g/mol
  • Density : 0.930 g/cm³ (predicted)
  • Boiling Point : 238.1 °C (predicted)
  • pKa : 15.10 (predicted)

As a silyl ether, this compound is primarily utilized as a protective group in organic synthesis. Its biological activity may stem from its ability to modulate biochemical pathways by protecting reactive functional groups during chemical reactions. This characteristic is crucial in synthesizing complex organic molecules, including those with potential therapeutic applications .

Biological Activity

Research indicates that compounds containing cyclopropyl groups exhibit various biological activities, such as enzyme inhibition and antibacterial properties. Notably, cyclopropanol derivatives have been studied for their anticancer effects and their role as modulators of calcium signaling pathways in cardiac cells .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
Enzyme InhibitionModulation of SERCA2 activity
AntibacterialInhibition of bacterial growth
AnticancerPotential cytotoxic effects on cancer cells
Calcium SignalingModulation of calcium release in cardiac cells

Case Studies

  • SERCA2 Modulation :
    A study examined the effect of cyclopropanol derivatives on SERCA2 ATPase activity in mouse heart cells. The results demonstrated that certain derivatives significantly increased ATP hydrolysis rates, indicating enhanced calcium ion pumping into the sarcoplasmic reticulum, which is vital for cardiac function .
  • Antibacterial Activity :
    Research on cyclopropanol-containing compounds has shown promising antibacterial properties against various pathogens. These findings suggest potential applications in developing new antimicrobial agents .
  • Anticancer Properties :
    Compounds similar to this compound have been investigated for their ability to induce apoptosis in cancer cell lines. The mechanisms involved may include the modulation of signaling pathways associated with cell survival and death .

Pharmacokinetics

The pharmacokinetic profile of silyl ethers like this compound suggests they are lipophilic, which may influence their absorption and distribution within biological systems. The protective nature of the silyl group can enhance the stability of the compound during metabolic processes .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare {1-[(tert-butyldimethylsilyl)oxy]cyclopropyl}methanol, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via cyclopropanation reactions, such as the anti-addition of dimethylsulfoxonium methylide to α,β-unsaturated ketones. Key conditions include temperature control (e.g., −78°C to room temperature) and stoichiometric ratios of reagents. For example, using enones as starting materials, yields can vary from 33% to 97% depending on reaction time and solvent polarity (e.g., EtOAc/hexanes mixtures) . Optimization of base (e.g., NaH or KHMDS) and silyl-protecting group stability under anhydrous conditions is critical .

Q. What purification strategies are effective for isolating this compound?

  • Methodological Answer : Column chromatography on silica gel (SiO₂) with gradients of ethyl acetate/hexanes (e.g., 1:19 to 1:1) is widely used. Monitoring via TLC (Rf values ~0.62–0.87 in hexanes/EtOAc) ensures separation of diastereomers. For complex mixtures, preparative HPLC or recrystallization (e.g., using methanol/water) may enhance purity .

Q. How is the structural integrity of this compound confirmed post-synthesis?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR are standard. Key NMR signals include cyclopropane protons (δ ~0.5–2.0 ppm) and silyl ether carbons (δ ~18–25 ppm). For stereochemical assignment, NOESY or Mosher ester derivatization is recommended .

Q. What storage and handling protocols ensure stability of this compound?

  • Methodological Answer : Store at −20°C under inert gas (N₂/Ar) to prevent hydrolysis of the TBS group. Solutions in anhydrous THF or DCM are stable for weeks at −80°C. Avoid prolonged exposure to moisture or acidic conditions, which cleave the silyl ether .

Advanced Research Questions

Q. How can diastereoselectivity be controlled during the synthesis of TBS-protected cyclopropane derivatives?

  • Methodological Answer : Diastereomeric ratios (dr) are influenced by steric and electronic factors. For example, using bulky substituents on the enone (e.g., tert-butyl groups) or chiral auxiliaries (e.g., Evans’ oxazolidinones) enhances dr up to 20:1. Reaction conditions (e.g., slow addition of methylide reagents) also improve selectivity .

Q. What role does this compound play in the synthesis of complex biomolecules?

  • Methodological Answer : The TBS-protected alcohol serves as a stable intermediate in peptide and eicosanoid synthesis. For instance, it is used to introduce cyclopropane motifs into histone deacetylase inhibitors via late-stage functionalization. The silyl group facilitates orthogonal protection during multi-step reactions .

Q. How does the TBS group impact the compound’s reactivity in cross-coupling or oxidation reactions?

  • Methodological Answer : The TBS group stabilizes the alcohol against oxidation (e.g., with PCC or Swern reagents) but can be selectively removed using HF·pyridine or TBAF. In Pd-catalyzed couplings, the cyclopropane ring remains intact under mild conditions (e.g., Suzuki-Miyaura at 60°C) .

Q. What challenges arise in analyzing enantiomeric excess (ee) of chiral cyclopropane derivatives?

  • Methodological Answer : Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) resolves enantiomers. Derivatization with chiral auxiliaries (e.g., Mosher’s acid) followed by ¹⁹F NMR analysis is also effective. For low-ee samples, kinetic resolution via enzymatic methods may be required .

Key Notes

  • Avoid aqueous workup for TBS-protected compounds to prevent desilylation .
  • For large-scale synthesis, optimize solvent (e.g., switch from THF to MTBE) to improve yield and safety .
  • Contradictions in dr values across studies highlight the need for condition-specific optimization .

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